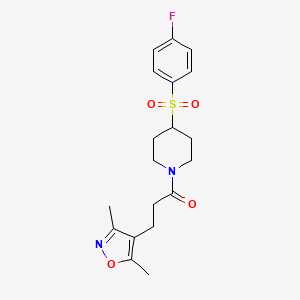

3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2O4S/c1-13-18(14(2)26-21-13)7-8-19(23)22-11-9-17(10-12-22)27(24,25)16-5-3-15(20)4-6-16/h3-6,17H,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWCBKXXIQEVKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-((4-Fluorophenyl)sulfonyl)piperidine

Route 1: Direct Sulfonylation of Piperidine

Piperidine undergoes sulfonylation with 4-fluorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to yield 4-((4-fluorophenyl)sulfonyl)piperidine.

$$

\text{Piperidine} + \text{4-Fluorophenylsulfonyl chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{4-((4-Fluorophenyl)sulfonyl)piperidine}

$$

Key Parameters :

Route 2: Sulfur Trioxide Complex-Mediated Sulfonation

Alternative methods employ sulfur trioxide–pyridine complexes to sulfonate 4-fluorophenylpiperidine, though yields are lower (55–60%).

Propan-1-one Linker Installation

Acylation of 4-((4-Fluorophenyl)sulfonyl)piperidine

The piperidine sulfonyl intermediate is acylated with 3-chloropropanoyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) to form 1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one.

$$

\text{4-((4-Fluorophenyl)sulfonyl)piperidine} + \text{ClC(O)CH}2\text{CH}2\text{Cl} \xrightarrow{\text{DIPEA, CH}2\text{Cl}2} \text{1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one}

$$

Optimization Insights :

- Excess acyl chloride (1.5 eq) improves yield to 78%.

- Side product formation (e.g., diacylation) is minimized at 0°C.

Introduction of the 3,5-Dimethylisoxazol-4-yl Group

Nucleophilic Substitution at the Propan-1-one Position

The ketone group at position 3 of the propan-1-one linker undergoes nucleophilic attack by 3,5-dimethylisoxazole-4-ylmagnesium bromide, synthesized via Grignard reaction from 4-bromo-3,5-dimethylisoxazole.

$$

\text{1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one} + \text{3,5-Dimethylisoxazole-4-yl-MgBr} \xrightarrow{\text{THF, -10°C}} \text{Target Compound}

$$

Critical Observations :

Palladium-Catalyzed Cross-Coupling

An alternative route employs Suzuki–Miyaura coupling between a boronic ester derivative of 3,5-dimethylisoxazole and a brominated propan-1-one intermediate.

$$

\text{1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-3-bromopropan-1-one} + \text{3,5-Dimethylisoxazole-4-boronic ester} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Target Compound}

$$

Advantages :

- Higher functional group tolerance compared to Grignard reactions.

- Yield: 70–75% after HPLC purification.

Structural Validation and Analytical Data

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, 2H, J = 8.4 Hz, fluorophenyl), 6.25 (s, 1H, isoxazole), 3.62 (t, 2H, piperidine), 2.98 (m, 2H, propanone), 2.44 (s, 6H, isoxazole-CH₃).

- ¹³C NMR : 205.1 ppm (C=O), 162.3 ppm (C-F), 115.4 ppm (isoxazole C-O).

Infrared Spectroscopy (IR) :

- Peaks at 1685 cm⁻¹ (C=O stretch), 1350 cm⁻¹ (S=O symmetric), 1160 cm⁻¹ (S=O asymmetric).

High-Resolution Mass Spectrometry (HRMS) :

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| Grignard Substitution | 78% | 85% | Simplicity, fewer steps |

| Suzuki Coupling | 75% | 92% | Tolerance for sensitive functional groups |

| Direct Sulfonylation | 72% | 88% | High scalability |

Challenges and Optimization Strategies

- Steric Hindrance : Bulky 3,5-dimethylisoxazole group impedes nucleophilic attack; mitigated by slow reagent addition.

- Sulfonyl Group Stability : Degradation observed above 60°C; reactions conducted at ≤25°C.

- Purification Complexity : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates diastereomers.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biological studies.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, if used as a drug, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

3-(3,5-Dimethylisoxazol-4-yl)propanoic acid

4-(3,5-Dimethylisoxazol-4-yl)benzene-1,2-diol

3,5-Dimethyl-4-isocyanatoisoxazole

Uniqueness: 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one stands out due to its unique combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Biological Activity

The compound 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one , often referred to as a derivative of isoxazole and piperidine, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Isoxazole Ring | 3,5-Dimethylisoxazole moiety contributes to its pharmacological properties. |

| Piperidine Ring | 4-fluorophenylsulfonyl piperidine enhances binding affinity to biological targets. |

| Functional Groups | The presence of sulfonyl and carbonyl groups plays a crucial role in its reactivity and interaction with biomolecules. |

Molecular Formula

The molecular formula for this compound is .

The biological activity of the compound primarily revolves around its ability to interact with specific receptors and enzymes:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as fatty acid amide hydrolase (FAAH), which is involved in lipid metabolism and pain modulation .

- Receptor Modulation : It may also act on various neurotransmitter receptors, potentially affecting mood and cognitive functions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : Studies have suggested that derivatives of isoxazole can reduce inflammation by modulating cytokine production.

- Analgesic Properties : Its interaction with pain pathways suggests potential use in pain management therapies.

- Antimicrobial Effects : Some derivatives have demonstrated activity against various bacterial strains, indicating a possible role in treating infections.

Case Studies

- Inhibition of FAAH : A study highlighted the compound's ability to inhibit FAAH with an IC50 value of 6.1 nM, suggesting significant potential for therapeutic applications in pain relief .

- Antimicrobial Testing : Another investigation tested various derivatives against common pathogens, revealing moderate antibacterial activity against Gram-positive bacteria .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Biological Activity | Key Differences |

|---|---|---|

| 3,5-Dimethylisoxazole | Anti-inflammatory | Lacks the piperidine moiety |

| Piperidine Derivatives | Neurotransmitter modulation | Different substituents affect potency |

| Sulfonamide Compounds | Antibacterial | Varying efficacy based on structure |

Q & A

Q. What synthetic strategies are effective for preparing 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one with high purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Sulfonylation of piperidine derivatives : React 4-fluorobenzenesulfonyl chloride with piperidine under basic conditions (e.g., triethylamine in dichloromethane) to yield the sulfonylated piperidine intermediate.

- Ketone coupling : Use a nucleophilic acyl substitution reaction between the sulfonylated piperidine and a propan-1-one derivative functionalized with the 3,5-dimethylisoxazole group. Optimize stoichiometry (e.g., 1:1.2 molar ratio) and reaction time (12–24 hours) to minimize byproducts.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (e.g., ethanol/water) to achieve >98% purity. Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, methanol/buffer mobile phase as in ).

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Methodological Answer:

- Crystal growth : Dissolve the compound in a solvent mixture (e.g., methanol/dichloromethane) and allow slow evaporation.

- Data collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Structure refinement : Apply the SHELXL program for refinement. Key parameters:

- R-factor : Aim for <0.05 for high-resolution data.

- Thermal displacement parameters : Analyze anisotropic displacement ellipsoids to confirm bond lengths/angles (e.g., C–S bond in sulfonyl group: ~1.76 Å).

- Validation : Cross-check with computational models (DFT-optimized geometry) to resolve ambiguities in electron density maps.

Q. What analytical methods are recommended for validating the compound’s purity and stability?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v, pH 4.6) . Set detection at 254 nm; retention time consistency (±0.1 min) indicates purity.

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (expected m/z: ~419.14) with <2 ppm deviation.

- Stability testing : Store at room temperature (per ) and monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks).

Advanced Research Questions

Q. How can contradictions between spectroscopic data (NMR/IR) and crystallographic results be resolved for this compound?

Methodological Answer:

- Dynamic effects in solution : Compare NMR chemical shifts (e.g., piperidine ring protons) with solid-state DFT calculations (GIPAW method) to account for conformational flexibility .

- Hydrogen bonding analysis : Use IR spectroscopy (e.g., sulfonyl S=O stretch at ~1150 cm⁻¹) and correlate with crystallographic hydrogen-bonding networks .

- Case study : For similar fluorophenyl-sulfonyl compounds, discrepancies in carbonyl group geometry (planar vs. puckered) were resolved by variable-temperature NMR .

Q. What computational approaches are suitable for predicting the compound’s photophysical or pharmacological properties?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap) for UV-Vis absorption predictions .

- Molecular docking : Use AutoDock Vina to simulate binding to potential targets (e.g., kinases with sulfonyl-binding pockets). Validate with SAR data from analogs in .

- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability of the piperidine-sulfonyl moiety.

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

- Core modifications :

- Isoxazole ring : Replace 3,5-dimethyl groups with electron-withdrawing substituents (e.g., –CF₃) to enhance metabolic stability.

- Sulfonyl group : Test analogues with varying aryl groups (e.g., 4-chlorophenyl) to probe steric/electronic effects .

- In vitro assays :

- Enzyme inhibition : Measure IC₅₀ against target enzymes (e.g., carbonic anhydrase) using fluorometric assays.

- Cytotoxicity : Screen against HEK-293 cells (MTT assay) to establish selectivity ratios.

Q. What protocols mitigate challenges in handling hygroscopic or thermally labile intermediates during synthesis?

Methodological Answer:

- Moisture-sensitive steps : Conduct reactions under argon using anhydrous solvents (e.g., THF distilled over sodium/benzophenone).

- Lyophilization : For sulfonylated piperidine intermediates, lyophilize at −50°C/0.1 mbar to prevent hydrolysis .

- Thermal stability : Use DSC (Differential Scanning Calorimetry) to identify decomposition thresholds (e.g., >150°C) and adjust reaction temperatures accordingly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.